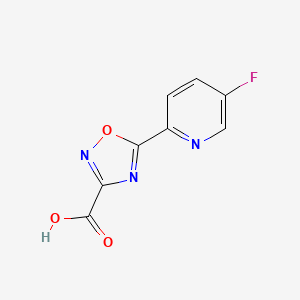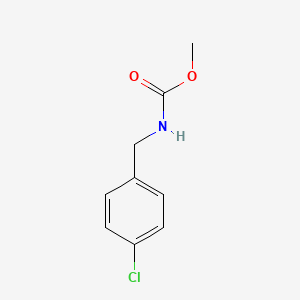
Methyl 4-chlorobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chlorobenzylcarbamate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of carbamate, characterized by the presence of a methyl group, a 4-chlorobenzyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chlorobenzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chlorobenzyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures high-quality output.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chlorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Methyl 4-chlorobenzylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive carbamates.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-chlorobenzylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but lacking the 4-chlorobenzyl group.
4-Chlorobenzyl chloride: Shares the 4-chlorobenzyl moiety but lacks the carbamate functionality.
Carbendazim: A benzimidazole carbamate with fungicidal properties.
Uniqueness: Methyl 4-chlorobenzylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow it to participate in a wide range of chemical reactions and exhibit potential biological activities not seen in simpler carbamates or related compounds .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl N-[(4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
CONFXLQNTBOPII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


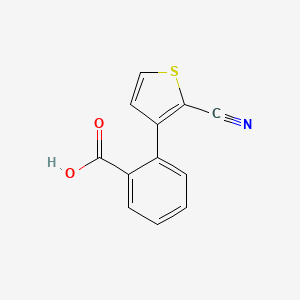

![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
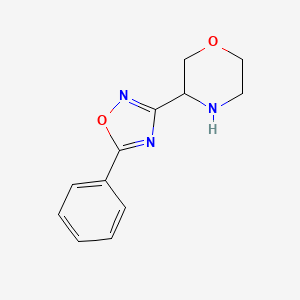
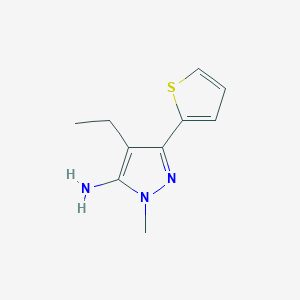
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

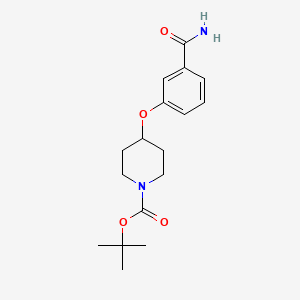
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
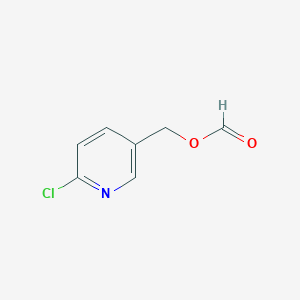
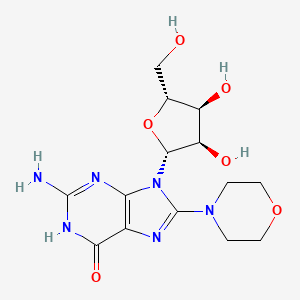
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
